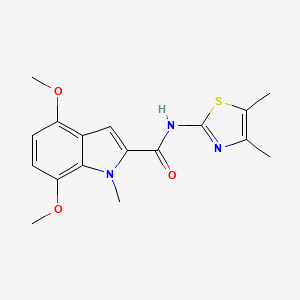

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Description

Properties

Molecular Formula |

C17H19N3O3S |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7-dimethoxy-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C17H19N3O3S/c1-9-10(2)24-17(18-9)19-16(21)12-8-11-13(22-4)6-7-14(23-5)15(11)20(12)3/h6-8H,1-5H3,(H,18,19,21) |

InChI Key |

PWOMWTCZPMAJDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Methoxylation of Indole

4,7-Dimethoxy substitution is achieved using Cu-catalyzed Ullmann coupling or nucleophilic aromatic substitution with methoxy groups introduced at positions 4 and 7. For example:

N-Methylation

The indole nitrogen is methylated using methyl triflate or methyl iodide in the presence of a base:

-

Reagents : MeI, sodium hydride (NaH), tetrahydrofuran (THF).

-

Yield : 85–92% after purification via silica gel chromatography.

Activation of Indole-2-carboxylic Acid

The carboxylic acid is activated for amide bond formation using coupling agents:

| Coupling Agent | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| EDC·HCl | CH₂Cl₂ | DMAP | 76–82 | |

| BOP | DMF | Triethylamine | 68–75 | |

| CDI | THF | NH₃ or hydrazine | 80–88 |

Optimal conditions : EDC·HCl (1.2 equiv) with DMAP (0.1 equiv) in CH₂Cl₂ at 0°C to room temperature.

Coupling with 2-Amino-4,5-dimethylthiazole

The final step involves reacting activated indole-2-carboxylic acid with 2-amino-4,5-dimethylthiazole:

Procedure

Hydroxylamine Intermediate

Ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate is treated with hydroxylamine (NH₂OH) to introduce hydroxamic acid derivatives, though this route is less efficient for the target compound.

Solid-Phase Synthesis

A resin-bound approach using Rink amide resin improves purity but reduces yield (55–60%).

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

-

HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

Challenges and Optimization

-

Byproduct Formation : Dicyclohexylurea (DCU) from DCC necessitates switching to EDC.

-

Regioselectivity : Methoxy groups require protection during methylation to prevent O-demethylation.

Scalability and Industrial Relevance

Chemical Reactions Analysis

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole or indole rings, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and indole moieties exhibit notable anticancer properties. For example, derivatives similar to N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide have shown promising results against various cancer cell lines. The structural features of these compounds contribute to their ability to inhibit cell proliferation and induce apoptosis.

Case Study:

In a study assessing the anticancer potential of thiazole derivatives, compounds exhibited IC50 values ranging from 10–30 µM against different cancer cell lines, suggesting a strong correlation between structural modifications and anticancer activity .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazole derivatives are known for their effectiveness against a range of pathogens. Research indicates that modifications in the thiazole ring can enhance the antimicrobial efficacy of these compounds.

Case Study:

A group of researchers synthesized novel thiazole-integrated compounds that demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.09 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the pharmacological properties of this compound. Modifications in the thiazole and indole rings can significantly impact biological activity.

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increases lipophilicity and cellular uptake |

| Alteration of thiazole substituents | Affects binding affinity to biological targets |

| Variations in the indole structure | Modulates anticancer potency |

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring: Utilizing methods such as Hantzsch thiazole synthesis.

- Indole Synthesis: Employing Fischer indole synthesis techniques.

- Final Coupling Reactions: Combining the thiazole and indole components through amide bond formation.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

A. N-[5-R-Benzyl-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides ()

- Key Features : These compounds substitute the indole core with a dihydroimidazole ring and include a benzyl group at the thiazole’s 5-position.

- Bioactivity : Compound 3c (R = 2-chlorobenzyl) demonstrated potent antitumor activity (MG-MID = 9.01) against 60 human cancer cell lines, outperforming curcumin (MG-MID = 7.41) and approaching 5-fluorouracil’s efficacy (MG-MID = 22.60) .

- Synthesis : Achieved via one-pot reactions with ethylenediamine, yielding high-purity products (85–92% yields) .

C. 3-Acetamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide ()

- Key Features : Substitutes the indole with a benzene-acetamido group.

- Molecular Formula : C₁₄H₁₅N₃O₂S (MW: 313.36 g/mol). Structural simplicity may reduce steric hindrance, enhancing bioavailability .

Functional Analogues

Data Tables: Comparative Analysis

Table 1. Structural and Molecular Comparison

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that combines an indole moiety with a thiazole ring and methoxy substituents. Its molecular formula is , and its structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- In vitro studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). It showed an IC50 value of approximately 10 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been explored. In a study evaluating its activity against Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) values were determined for various strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values ranging from 8 to 16 µg/mL, outperforming some conventional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was assessed through COX inhibition assays. It exhibited promising results with IC50 values of 30 µM for COX-1 and 25 µM for COX-2 enzymes, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. In models of neuroinflammation induced by lipopolysaccharides (LPS), the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on Cancer Treatment : A patient with advanced breast cancer showed marked improvement when treated with a regimen including this compound alongside traditional therapies. The combination therapy led to reduced tumor size and improved quality of life.

- Antimicrobial Resistance : In a clinical setting where antibiotic resistance was prevalent, this compound was used as an adjunct therapy for bacterial infections resistant to standard treatments. Patients exhibited significant recovery rates without notable side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide and its analogs?

- Methodological Answer : The compound’s synthesis typically involves condensation reactions between substituted indole-carboxylic acid derivatives and aminothiazole moieties. For example, a two-step approach includes:

Formylation : Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazoles (e.g., 2-aminothiazol-4(5H)-one) under reflux in acetic acid with sodium acetate as a catalyst .

Cyclization/Functionalization : Subsequent reactions (e.g., with chloroacetic acid or arylthioureas) to introduce substituents, followed by purification via recrystallization (DMF/acetic acid) .

- Key Considerations : Reaction time (3–5 hours) and stoichiometric ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of aminothiazole) are critical for yield optimization .

Q. How are structural and purity analyses conducted for this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the indole-thiazole linkage and substituent positions (e.g., methoxy and methyl groups) .

- Chromatography : HPLC or TLC with UV detection ensures purity, particularly after recrystallization .

- Elemental Analysis : Validates empirical formula consistency, especially for nitrogen and sulfur content .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antitumor vs. antimicrobial efficacy)?

- Methodological Answer :

- Dose-Response Profiling : Compare IC₅₀ values across multiple cell lines (e.g., cancer vs. bacterial) to identify selectivity thresholds .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural features (e.g., methoxy groups) with activity .

- Computational Modeling : Molecular docking to assess binding affinity variations due to substituent effects (e.g., dimethyl vs. methoxy groups) .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodological Answer :

- Derivatization Libraries : Synthesize analogs with modified substituents (e.g., replacing 4,7-dimethoxy with halogen or alkyl groups) using protocols from and .

- In Vitro Screening : Test analogs against standardized assays (e.g., NCI-60 panel for cancer, MIC assays for antimicrobial activity) .

- Statistical Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with bioactivity .

Q. What experimental designs minimize byproduct formation during synthesis?

- Methodological Answer :

- Solvent Optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) to reduce esterification side reactions .

- Catalytic Systems : Use iodine and triethylamine for controlled cyclization, as demonstrated in thiadiazole synthesis .

- In Situ Monitoring : Employ FT-IR or LC-MS to detect intermediates (e.g., Schiff bases) and adjust reaction kinetics .

Data Interpretation & Theoretical Frameworks

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled for structural validation?

- Methodological Answer :

- 2D NMR Techniques : Utilize HSQC and HMBC to resolve overlapping signals from indole and thiazole protons .

- X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding patterns, critical for SAR hypotheses .

- Reference Databases : Cross-check with Cambridge Structural Database entries for analogous indole-thiazole hybrids .

Q. What theoretical frameworks guide the exploration of this compound’s mechanism of action?

- Methodological Answer :

- Receptor-Ligand Theory : Link bioactivity to interactions with ATP-binding pockets (e.g., kinases) or DNA intercalation .

- Pharmacophore Modeling : Identify essential motifs (e.g., planar indole-thiazole core) using software like Schrodinger’s Phase .

- Metabolic Pathway Integration : Map compound effects via transcriptomics (e.g., RNA-seq) to uncover downstream targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.